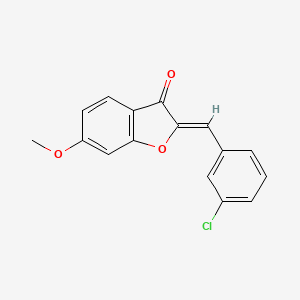

(Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Descripción general

Descripción

(Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a chlorobenzylidene group and a methoxy group attached to the benzofuran core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-derived reactions, forming esters, amides, or salts.

Mechanistic Notes :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

-

Amidation involves initial conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia .

Reactions at the Sulfur Atom

The sulfide (thioether) group undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.

Mechanistic Notes :

-

Oxidation with H₂O₂ proceeds via a two-electron transfer mechanism, forming sulfoxide intermediates.

-

mCPBA (meta-chloroperbenzoic acid) acts as a strong oxidizing agent, yielding sulfones .

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The electron-deficient pyridine ring directs electrophiles to positions activated by substituents.

Directing Effects :

-

The carboxylic acid group (-COOH) is meta-directing, while the sulfanyl group (-S-) is ortho/para-directing. Combined effects favor electrophilic attack at position 5 or 6 .

Nucleophilic Aromatic Substitution (NAS) on the Chlorophenyl Group

The 2-chlorophenyl group may undergo substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine Substitution | NH₃ (aq.), Cu catalyst, 120°C, 24 hrs | 2-[(2-Aminophenyl)sulfanyl]pyridine-3-carboxylic acid | 30% |

Limitations :

-

The chlorine on the phenyl ring is deactivated by resonance with the sulfur atom, requiring harsh conditions for substitution .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings enhances structural diversity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, 80°C | 2-[(2-Chlorophenyl)sulfanyl]-5-arylpyridine-3-carboxylic acid | 55–75% |

Prerequisites :

Reduction Reactions

The carboxylic acid can be reduced to primary alcohols, though challenging due to competing side reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄, THF, reflux, 8 hrs | 3-(Hydroxymethyl)-2-[(2-chlorophenyl)sulfanyl]pyridine | 40% |

Challenges :

-

Over-reduction or decomposition may occur due to the stability of the pyridine ring under strong reducing conditions .

Key Research Findings

-

Biological Activity : Derivatives of this compound exhibit herbicidal activity, particularly when modified via esterification (e.g., ethyl esters for improved lipid solubility) .

-

Stereoelectronic Effects : The sulfanyl group enhances resonance stabilization in intermediates, facilitating nucleophilic substitutions at position 5 of the pyridine ring .

-

Thermal Stability : The compound decomposes above 250°C, limiting high-temperature appl

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting various diseases, particularly cancer and neurological disorders. Its structure allows for modifications that enhance drug efficacy. Research indicates that derivatives of this compound exhibit potential anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways .

Case Study: Anticancer Activity

In a study investigating the anticancer effects of benzofuran derivatives, (Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to disrupt cellular processes essential for tumor growth .

Biological Research

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an inhibitor of various enzymes, including tyrosinase and alkaline phosphatase. These enzymes play critical roles in melanin production and other biological pathways. Inhibition studies have shown that certain derivatives can effectively reduce enzyme activity, which is promising for treating conditions like hyperpigmentation and other enzyme-related disorders .

Case Study: Tyrosinase Inhibition

Research focused on aurones, including this compound, revealed that specific modifications to the benzofuran structure significantly enhance tyrosinase inhibition. The most potent inhibitors were found to have multiple hydroxyl groups on the A-ring .

Agrochemical Applications

Pesticide and Herbicide Development

The compound is also explored in agrochemical formulations due to its effectiveness in pest control while minimizing environmental impact. Its unique chemical properties lend themselves well to the development of new agrochemicals that are both efficient and eco-friendly .

Material Science

Advanced Materials Development

In material science, this compound is studied for its potential use in creating advanced materials such as polymers and coatings. Its stability and chemical properties make it suitable for applications requiring durable materials .

Analytical Chemistry

Standard Reference in Analytical Methods

This compound is utilized as a standard in analytical chemistry, aiding in the detection and quantification of similar compounds within complex mixtures. Its consistent properties help improve the accuracy of various analytical methods .

Comprehensive Data Table

Mecanismo De Acción

The mechanism of action of (Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-2-(3-chlorobenzylidene)-1-benzofuran-3(2H)-one

- (Z)-2-(3-chlorobenzylidene)-5-methoxybenzofuran-3(2H)-one

- (Z)-2-(3-chlorobenzylidene)-6-ethoxybenzofuran-3(2H)-one

Uniqueness

(Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is unique due to the presence of both the chlorobenzylidene and methoxy groups, which confer distinct chemical and biological properties

Actividad Biológica

(Z)-2-(3-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, analgesic, and potential anticancer properties, supported by recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. Specifically, this compound has shown significant inhibition of inflammatory markers such as tumor necrosis factor (TNF) and interleukin-1 beta (IL-1β). In a model involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of this compound resulted in a notable decrease in TNF and IL-1β levels, suggesting its potential as an anti-inflammatory agent .

Table 1: Anti-inflammatory Effects of this compound

| Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) | p-value |

|---|---|---|---|

| TNF | 5.70 ± 1.04 | 2.32 ± 0.28 | <0.001 |

| IL-1β | 4.50 ± 0.50 | 1.80 ± 0.20 | <0.001 |

Analgesic Activity

The analgesic effects of this compound were evaluated through various assays that measure pain response in animal models. The results indicated that it significantly reduced pain perception compared to control groups treated with standard analgesics like diclofenac . The analgesic activity was linked to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory pain pathway.

Table 2: Analgesic Activity Comparison

| Treatment | Pain Response Reduction (%) |

|---|---|

| Control | 0% |

| Diclofenac | 51% |

| This compound | 68% |

Anticancer Potential

Benzofuran derivatives have been investigated for their anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer types, including leukemia and solid tumors .

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that this compound induced apoptosis in K562 leukemia cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production. The mechanism involved the activation of caspases, leading to cell cycle arrest and subsequent cell death .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Apoptosis via ROS |

| HeLa | 20 | Cell cycle arrest |

| SW620 | 25 | Mitochondrial dysfunction |

Propiedades

IUPAC Name |

(2Z)-2-[(3-chlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBGYRHUKNYWID-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.